molecular formula C23H18N4O2S B11044497 ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate

ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate

Cat. No.: B11044497
M. Wt: 414.5 g/mol
InChI Key: RDOVRRITSGJLGB-UHFFFAOYSA-N
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Description

Ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and cyanoacetates can be used, followed by cyclization reactions facilitated by catalysts like Lewis acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate include:

  • Ethyl 2-cyano-3-(4-methylphenyl)-2-propenoate
  • 2-Methyl-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate
  • 7,8-Dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both cyano and carboxylate groups, which confer unique chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H18N4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate

InChI

InChI=1S/C23H18N4O2S/c1-4-29-22(28)20-14(3)26-23-27(21(20)15-7-5-13(2)6-8-15)18-9-16(11-24)17(12-25)10-19(18)30-23/h5-10,21H,4H2,1-3H3

InChI Key

RDOVRRITSGJLGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C4=C(S2)C=C(C(=C4)C#N)C#N)C

Origin of Product

United States

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